molecular formula C12H21ClN2O B5362778 4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride

4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride

Cat. No.: B5362778
M. Wt: 244.76 g/mol
InChI Key: YVNYSZOGTFYWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride is a chemical compound with a complex structure that includes an aniline derivative with methoxyethylamino and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride typically involves the reaction of N,N-dimethylaniline with 2-methoxyethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-14(2)12-6-4-11(5-7-12)10-13-8-9-15-3;/h4-7,13H,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNYSZOGTFYWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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